molecular formula C26H23BF2N6O2S B605983 N-(3-azidopropyl)-2-[4-[(E)-2-(2-fluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;fluoride CAS No. 2183473-22-3

N-(3-azidopropyl)-2-[4-[(E)-2-(2-fluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;fluoride

Cat. No.: B605983
CAS No.: 2183473-22-3
M. Wt: 532.38
InChI Key: DZAURSRDUGCJIN-KQGICBIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally intricate molecule featuring:

  • Boron-containing heterocycle: A fluorinated, thiophene-integrated tricyclic borate system, which may confer unique electronic or photophysical properties.
  • Acetamide backbone: Linked to a phenoxy group, a common scaffold in pharmaceuticals and agrochemicals .
  • Fluoride counterion: Likely stabilizing the cationic boron center, enhancing solubility or crystallinity .

Its complexity implies specialized roles in catalysis, materials science, or targeted drug delivery. Structural determination via X-ray crystallography (e.g., using SHELX programs ) or spectroscopic methods (e.g., NMR/UV, as in ) would be critical for characterization.

Properties

IUPAC Name

N-(3-azidopropyl)-2-[4-[(E)-2-(2-fluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22BFN6O2S.FH/c28-27-33-20(8-9-21(33)17-22-10-13-24(34(22)27)25-3-1-16-37-25)7-4-19-5-11-23(12-6-19)36-18-26(35)30-14-2-15-31-32-29;/h1,3-13,16-17H,2,14-15,18H2;1H/b7-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAURSRDUGCJIN-KQGICBIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCN=[N+]=[N-])C=C4[N+]1=C(C=C4)C5=CC=CS5)F.[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCCN=[N+]=[N-])C=C4[N+]1=C(C=C4)C5=CC=CS5)F.[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BF2N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(3-azidopropyl)-2-[4-[(E)-2-(2-fluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;fluoride is a complex organic molecule with potential biological activity. This article aims to detail its biological properties based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The structure of this compound includes multiple functional groups that may contribute to its biological activity. The presence of an azide group, a thiophene ring, and a boron-containing moiety suggests possible interactions with biological macromolecules.

Structural Features

FeatureDescription
Azide GroupPotential for bioorthogonal reactions
Thiophene RingKnown for electron-rich properties
Boron Tricyclo StructureMay influence binding affinity in biological systems

Antimicrobial Properties

Research has demonstrated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, thiazolopyrimidines have shown a wide spectrum of biological activities, including antimicrobial effects . The specific compound may share this characteristic due to its structural analogies.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of thiazolopyrimidines against several bacterial strains. Results indicated that modifications in the molecular structure significantly enhanced antibacterial properties, suggesting that similar modifications in our compound could yield potent antimicrobial agents .

Anticancer Activity

The compound's potential as an anticancer agent can be inferred from its structural components. Boron-containing compounds have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Research Findings on Anticancer Activity

A combinatorial library study indicated that derivatives of boron-containing compounds exhibited promising antineoplastic activity. These findings highlight the potential of our compound to act against cancer cells through similar pathways .

The proposed mechanism for the biological activity of this compound may involve:

  • Binding to DNA or RNA : The azide group may facilitate interactions with nucleic acids.
  • Inhibition of Enzymatic Activity : The thiophene ring could interact with enzymes involved in metabolic pathways.
  • Cell Membrane Disruption : The phenoxyacetamide moiety might affect cell membrane integrity.

Summary of Biological Activities

Activity TypeEvidencePotential Mechanism
AntimicrobialSimilar compounds show efficacy against bacteria Structural analogies suggest similar action
AnticancerBoron compounds linked to tumor inhibition Induction of apoptosis and cell cycle arrest
Enzymatic InhibitionStructural analysis indicates potential interactionsBinding to active sites on enzymes

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Features Key Functional Groups Potential Applications Reference
N-(3-azidopropyl)-2-[4-[(E)-2-(2-fluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boratricyclo...)acetamide;fluoride Boron tricycle, azide, phenoxy-acetamide Azide, fluoride, thiophene Catalysis, biosensing
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole, methoxyphenyl-acetamide Trifluoromethyl, benzothiazole Antimicrobial agents
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Benzothiazole, trimethoxyphenyl-acetamide Multiple methoxy groups Anticancer research
Isorhamnetin-3-O glycoside Flavonoid glycoside Hydroxyl, glycoside Antioxidant, anti-inflammatory

Key Observations :

  • The azide group offers orthogonal reactivity compared to trifluoromethyl or methoxy groups in related compounds, enabling bioorthogonal tagging .
  • Fluoride as a counterion may enhance stability compared to neutral solvates in other acetamide derivatives .

Table 2: Spectroscopic Data Trends

Compound Class ¹H-NMR Shifts (ppm) ¹³C-NMR Shifts (ppm) UV-Vis λ_max (nm) Reference
Boron heterocycles 6.8–8.2 (aromatic), 3.5–4.2 (azidopropyl) 110–160 (aromatic C), 170–175 (C=O) 300–400
Benzothiazole acetamides 7.0–8.5 (benzothiazole), 2.1–2.5 (CH₃) 120–150 (heterocyclic C), 165–170 (C=O) 250–320
Flavonoid glycosides 6.5–7.5 (aromatic), 3.0–5.5 (glycoside) 90–110 (glycoside C), 155–165 (C=O) 270–350

Pharmacological and Industrial Relevance

  • Benzothiazole acetamides () show promise in antimicrobial and anticancer research due to their planar, lipophilic structures .
  • The azidopropyl group in the target compound could enable targeted drug delivery via Huisgen cycloaddition with alkyne-functionalized biomolecules .
  • Boron-containing compounds are emerging in neutron capture therapy (NCT) and optoelectronics, though the tricyclic boron system here may face challenges in bioavailability due to its size .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-azidopropyl)-2-[4-[(E)-2-(2-fluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;fluoride
Reactant of Route 2
Reactant of Route 2
N-(3-azidopropyl)-2-[4-[(E)-2-(2-fluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.